molecular formula C10H19N5O B13614684 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide

Cat. No.: B13614684
M. Wt: 225.29 g/mol
InChI Key: KWKFULSPWCQHSN-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide is a complex organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide typically involves the formation of the triazole ring followed by the attachment of the butanamide moiety One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistent product quality. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4H-1,2,4-triazole: A simpler triazole compound with similar structural features.

    1,2,4-Triazole: The parent compound of the triazole family.

    4-Methyl-1,2,4-triazole: Another derivative with a different substitution pattern.

Uniqueness

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide is unique due to its specific substitution pattern and the presence of the butanamide group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide is a synthetic derivative featuring a triazole ring and a butanamide moiety. This structural complexity suggests significant potential for various biological activities, particularly in medicinal chemistry. The triazole group is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.

  • Molecular Formula : C₉H₁₄N₄O
  • Molecular Weight : 198.23 g/mol
  • LogP : 1.38
  • Polar Surface Area : 54 Ų
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1

Biological Activities

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Specifically, derivatives of triazoles have shown effectiveness against a range of pathogens:

  • Antibacterial Effects : In vitro studies have demonstrated that triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were effective against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The specific compound may exhibit similar efficacy due to the presence of the triazole moiety:

  • Mechanism of Action : The antifungal activity is often attributed to the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes . This mechanism reduces toxicity compared to older antifungal agents.

Antioxidant Properties

Emerging studies suggest that the compound may also possess antioxidant capabilities:

  • DPPH and ABTS Assays : Various triazole derivatives have been evaluated for their antioxidant potential using DPPH and ABTS assays. These studies indicate that such compounds can scavenge free radicals effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

Compound NameStructureUnique Features
3-Amino-5-methylisoxazoleStructureExhibits neuroprotective effects
4-MethylthioanilineStructureKnown for its role in dye production
1H-Pyrazole derivativesStructureBroad spectrum of biological activity

The unique combination of functional groups in this compound suggests enhanced biological activity compared to other derivatives .

Case Studies

Several case studies have illustrated the effectiveness of similar triazole compounds in clinical settings:

  • Study on Antibacterial Activity :
    • A study assessed the antibacterial properties of various triazoles against clinical isolates of Candida albicans. Results indicated that certain derivatives exhibited potent activity with low MIC values .
  • Antifungal Efficacy :
    • Another investigation focused on the antifungal capabilities of triazole derivatives in immunocompromised patients. The results showed significant improvements in treatment outcomes when these compounds were incorporated into therapy regimens .

Properties

Molecular Formula

C10H19N5O

Molecular Weight

225.29 g/mol

IUPAC Name

4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide

InChI

InChI=1S/C10H19N5O/c1-7-13-8(2)15(14-7)6-5-10(3,12-4)9(11)16/h12H,5-6H2,1-4H3,(H2,11,16)

InChI Key

KWKFULSPWCQHSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CCC(C)(C(=O)N)NC

Origin of Product

United States

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